Ethyl 3-oxooctanoate

Vue d'ensemble

Description

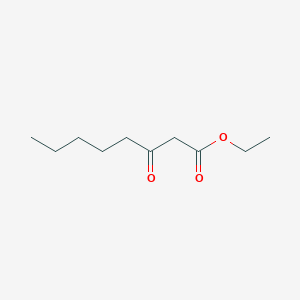

Ethyl 3-oxooctanoate (CAS: 10488-95-6) is a β-keto ester with the molecular formula C₁₀H₁₈O₃ and a molar mass of 186.25 g/mol . Structurally, it consists of an octanoyl chain with a ketone group at the third carbon and an ethyl ester moiety. Key physical properties include its characterization via NMR spectroscopy (δ 0.89 ppm for terminal CH₃, δ 4.15–4.23 ppm for ester CH₂) and elemental analysis (C: 64.47%, H: 9.76%) .

This compound is synthesized via C-acylation/deacetylation reactions, yielding a colorless oil with a moderate isolated yield of 58% . Its reactivity is influenced by the β-keto ester functionality, enabling participation in cyclization, condensation, and enzymatic transamination reactions. Notably, the pentanyl side chain in 3-oxooctanoate contributes to its lower stability compared to shorter-chain β-keto esters (e.g., acetoacetate), as it facilitates decarboxylation via a six-atom cyclic transition state . This compound is utilized in synthesizing furan derivatives for pharmaceutical intermediates and as a flavoring agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-oxooctanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate reacts with octanoic acid in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of octanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to remove water, driving the equilibrium towards the formation of the ester. The product is then purified by distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Octanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted esters and other derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 3-oxooctanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The keto group can be oxidized to form carboxylic acids.

- Reduction : The keto group can be reduced to form alcohols.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

These reactions enable the production of a variety of derivatives that are valuable in synthetic chemistry.

Biological Applications

In biological research, this compound is utilized as a substrate in enzymatic studies. It helps researchers understand the activity of enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This application is significant for:

- Enzyme Mechanism Studies : Investigating how enzymes interact with substrates to catalyze reactions.

- Drug Development : Exploring potential therapeutic compounds derived from its structure.

Medical Research

This compound has been investigated for its potential role in drug development. Its derivatives exhibit promising biological activities, such as antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antibacterial activity against strains like E. coli and S. aureus, suggesting their potential as lead compounds for new antibiotics.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, highlighting their potential as effective antimicrobial agents.

| Compound | MIC (mg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 0.07 | E. coli |

| Compound B | 0.11 | S. aureus |

| Compound C | 0.13 | Klebsiella pneumoniae |

Case Study 2: Enzymatic Studies

In another study, this compound was used to characterize the activity of esterases from various microbial sources. The findings revealed that specific strains exhibited high esterase activity when exposed to this compound, providing insights into enzyme kinetics and substrate specificity.

Mécanisme D'action

Ethyl 3-oxooctanoate can be compared with other similar compounds such as ethyl acetoacetate and ethyl 3-oxobutanoate:

Ethyl Acetoacetate: Also known as ethyl 3-oxobutanoate, it has a similar structure but with a shorter carbon chain. It is widely used in organic synthesis and has similar reactivity.

Ethyl 3-oxobutanoate: This compound is also used in organic synthesis and shares similar chemical properties with this compound

Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are required .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar β-Keto Esters

Structural and Functional Group Variations

The following β-keto esters are compared based on chain length, ester group, and reactivity:

Enzymatic Transamination

Ethyl 5-methyl-3-oxooctanoate, a branched-chain analog, serves as a substrate for engineered aminotransferases to synthesize (3S,5R)-ethyl 3-amino-5-methyloctanoate, a precursor to the anxiolytic drug imagabalin. This highlights the impact of substituents on enzymatic specificity .

Stability and Decarboxylation Trends

- Chain Length Impact: this compound is less stable than shorter-chain analogs (e.g., ethyl 3-oxobutanoate) due to the pentanyl group’s propensity to stabilize decarboxylation transition states .

- Ester Group Influence: Methyl esters (e.g., mthis compound) exhibit slightly lower reactivity than ethyl esters in cyclization reactions, attributed to steric and electronic effects .

Activité Biologique

Ethyl 3-oxooctanoate, a compound belonging to the family of β-keto esters, has garnered attention for its diverse biological activities. This article reviews the existing literature on its antibacterial, anthelmintic, and cytotoxic properties, providing a comprehensive overview of its potential applications in pharmacology.

This compound is characterized by its β-keto structure, which imparts significant reactivity and interaction with biological systems. Its molecular formula is , and it has a molecular weight of approximately 200.28 g/mol. The compound is soluble in organic solvents and exhibits moderate volatility.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogenic bacteria. In one study, derivatives of this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.073 to 0.125 mg/ml against strains such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Enterobacter sakazakii .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (mg/ml) | Bacterial Strain |

|---|---|---|

| 1 | 0.125 | E. sakazakii |

| 2 | 0.083 | E. coli |

| 3 | 0.073 | S. aureus |

| 4 | 0.109 | K. pneumonia |

The study also compared the cytotoxicity of these compounds with etoposide, a standard chemotherapeutic agent, revealing that the LC50 values for this compound derivatives ranged from 280 to 765 µg/ml, indicating a lower toxicity profile than etoposide (LC50 = 9.8 µg/ml) .

Anthelmintic Activity

This compound has also shown promising results in anthelmintic assays. In vitro tests indicated that it was effective against nematodes such as Pheretima posthuma and Ascaris galli, outperforming standard treatments like albendazole .

Table 2: Anthelmintic Activity Results

| Compound | Effective Concentration (mg/ml) | Time to Death (minutes) |

|---|---|---|

| Compound A | X1 | T1 |

| Compound B | X2 | T2 |

| Compound C | X3 | T3 |

(Note: Specific values for effective concentrations and time to death need to be filled in based on experimental data.)

Cytotoxicity Studies

Cytotoxicity assessments have been critical in evaluating the safety profile of this compound derivatives. The aforementioned study found that while exhibiting antibacterial activity, these compounds maintained a relatively high safety margin compared to established chemotherapeutics .

Case Studies

In a notable case study involving the synthesis and evaluation of this compound derivatives, researchers utilized various biological assays to assess their effectiveness against microbial pathogens and parasites. The findings indicated that modifications to the ethyl group could enhance biological activity, suggesting avenues for further research in drug development .

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing Ethyl 3-oxooctanoate, and how do yields vary under different conditions?

this compound is typically synthesized via C-acylation/deacetylation of acetylated substrates. A reported method involves silica gel chromatography (hexanes/ethyl acetate gradient) with a 58% yield . Alternative routes include reacting propargyl acetates with β-keto esters (e.g., yields up to 93% for furan derivatives) . Methodological considerations include solvent selection, catalyst efficiency, and purification techniques to minimize keto-enol tautomer interference during characterization.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies keto tautomers (e.g., δ 3.43 ppm for methylene protons adjacent to the ketone group) and confirms ester functionality (δ 4.15–4.23 ppm for ethoxy protons) .

- Elemental Analysis : Validates purity (e.g., observed C: 64.77% vs. calculated C: 64.47%), with minor deviations attributable to residual solvents or tautomeric equilibria .

- Chromatography : Hexanes/ethyl acetate gradients resolve tautomers and byproducts .

Q. How should researchers handle this compound to mitigate instability during experiments?

Due to its β-keto ester structure, this compound is prone to decarboxylation. Recommendations include:

- Storing at ≤4°C under inert atmosphere.

- Avoiding prolonged exposure to heat or acidic/basic conditions, which accelerate decomposition via cyclic transition states .

- Using fresh solutions for kinetic studies to minimize time-dependent degradation.

Advanced Research Questions

Q. How can researchers design experiments to study the keto-enol tautomerism of this compound?

Methodological approaches include:

- Variable Temperature (VT) NMR : Monitors tautomeric ratios by tracking chemical shift changes (e.g., enol δ ~5.5 ppm for -OH protons, though this may require deuterated solvents) .

- Computational Modeling : DFT calculations predict tautomer stability and transition states.

- Kinetic Studies : Use stopped-flow spectroscopy to measure tautomerization rates under varying pH/temperature .

Q. What strategies optimize this compound’s use in enzyme-catalyzed transamination reactions?

Engineering aminotransferases (e.g., Vibrio fluvialis Vfat) improves activity and selectivity:

- Substrate Docking : Crystal structures guide mutations (e.g., residue R414 enhances binding affinity for β-keto esters) .

- Screening Variants : Low-throughput UPLC assays assess transamination efficiency (60-fold velocity improvements reported) .

- Co-Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance substrate solubility without denaturing enzymes.

Q. How can researchers address discrepancies between experimental and theoretical elemental analysis data?

Discrepancies (e.g., H: 10.03% observed vs. 9.76% calculated) may arise from:

- Tautomeric Contributions : Enol forms increase hydrogen content.

- Residual Solvents : Ethyl acetate traces in chromatography fractions. Mitigation involves repeating analyses under rigorous drying and validating via complementary techniques (e.g., HRMS) .

Q. What are the challenges in quantifying this compound in complex biological matrices?

Key challenges include:

- Matrix Interference : Co-eluting metabolites in β-oxidation pathways.

- Low Stability : Rapid decarboxylation to 2-heptanone under physiological conditions . Solutions:

- Derivatization : Use hydrazine reagents to stabilize keto groups before LC-MS/MS.

- Isotopic Labeling : ¹³C-labeled internal standards improve quantification accuracy.

Q. How is this compound applied in synthesizing heterocyclic compounds?

It serves as a precursor for:

- Furans : Reacts with propargyl acetates to form tetrasubstituted furans (87–93% yields) via cyclization .

- Aromatic Hydroxyketones : Condensation with acylated phenols yields bioactive hydroxyketones (e.g., Mammea-type natural products) . Critical parameters: stoichiometric control of β-keto ester vs. electrophilic partners and acid catalyst selection (e.g., H₂SO₄ in acetic acid) .

Propriétés

IUPAC Name |

ethyl 3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJFGCEOYRREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404664 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-95-6 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.